tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate: is a complex organic compound with the molecular formula C14H22N4O2. It is primarily used in scientific research and organic synthesis. This compound is known for its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and an aminopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process involves optimizing reaction conditions to ensure high yield and purity, often using automated systems and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aminopyridine moiety is particularly important for binding interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-(4-aminopyridin-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and pyrrolidine groups. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
tert-butyl 3-[(3-aminopyridin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(9-18)17-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUIHEJKMNHETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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